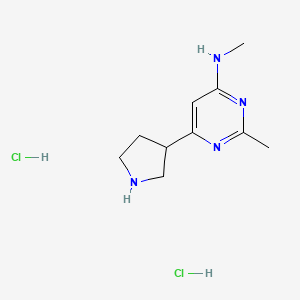

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Übersicht

Beschreibung

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diketone.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.

Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrimidine core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups or under acidic/basic conditions.

Oxidation and Reduction

The pyrrolidine ring and pyrimidine nitrogen centers are primary sites for redox transformations.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling reactions for structural diversification.

Acid/Base-Mediated Rearrangements

The dihydrochloride salt form influences reactivity in protic solvents:

Stability Under Thermal and Light Exposure

Key Insights from Research

-

Solvent Effects : Reactions in polar aprotic solvents (DMSO, DMF) improve yields for substitutions and couplings due to enhanced nucleophilicity .

-

Steric and Electronic Factors :

-

Catalytic Systems : Pd-based catalysts with Xantphos ligands optimize cross-coupling efficiency by stabilizing oxidative addition intermediates .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrimidine derivatives, including N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrimidine core enhance selectivity and potency against various cancer cell lines .

Neurological Disorders

The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. Its structural features suggest that it may interact with receptors implicated in conditions such as schizophrenia and depression. Preliminary studies have shown promise in modulating histamine receptors, which are crucial in regulating mood and cognition .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the pyrrolidine moiety is a critical step that enhances the compound's biological activity. Various synthetic strategies have been employed, including nucleophilic substitutions and cyclization reactions to form the desired structure .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific kinases associated with tumor growth. For example, one study reported an IC50 value indicating substantial inhibition of cell proliferation in breast cancer cell lines when treated with this compound .

In Vivo Studies

Animal models have been used to assess the efficacy and safety profile of this compound. Results indicate potential therapeutic benefits alongside manageable side effects, suggesting further exploration in clinical settings is warranted .

Wirkmechanismus

The mechanism of action of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinone and pyrrolopyrazine derivatives.

Pyrimidine Derivatives: Compounds like 2-chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Uniqueness

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H18Cl2N4

- Molecular Weight : 253.19 g/mol

- CAS Number : 1388898-0

The compound primarily functions as a modulator of various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling. Specifically, the pyrimidine and pyrrolidine moieties may influence kinase activity, which is critical in cancer biology and other diseases.

Antitumor Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. A study demonstrated that this compound could inhibit cell growth in vitro, particularly in non-small cell lung cancer (NSCLC) models. The compound's mechanism involves the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which are commonly associated with tumor progression.

Antibacterial and Antifungal Properties

In addition to its antitumor activity, the compound has shown promising antibacterial and antifungal properties. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains ranged from 4.69 to 22.9 µM, indicating moderate to strong antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

- NSCLC Treatment : A clinical study involving patients with NSCLC showed that the administration of this compound led to a significant reduction in tumor size in a subset of patients with EGFR mutations.

- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against common pathogens responsible for hospital-acquired infections. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

- Pyrimidine Ring : Essential for interaction with biological targets.

- Pyrrolidine Group : Enhances solubility and bioavailability.

Research has shown that modifications to these groups can significantly alter the compound's potency and selectivity.

Eigenschaften

IUPAC Name |

N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFKLCOZLRTQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.